Mordant Orange 6 chemical structure and properties
Mordant Orange 6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a synthetic azo dye belonging to the double azo class.[1] Primarily utilized in the textile industry, it imparts a brilliant orange to a dark red-light orange hue to materials such as wool, silk, nylon, leather, and fur when complexed with metal ions like aluminum and chromium.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for Mordant Orange 6, catering to a scientific audience. While the primary application of this dye lies in coloration, the broader class of azo compounds has garnered interest in medicinal chemistry, warranting an examination of its properties from a broader scientific perspective.
Chemical Structure and Properties
Mordant Orange 6 is chemically identified as the disodium salt of 4-{[4-(phenylazo)phenyl]azo}-3-hydroxy-2-naphthoic acid. Its structure features two azo (-N=N-) chromophores, which are responsible for its color.
Table 1: Chemical and Physical Properties of Mordant Orange 6
| Property | Value | Reference |
| Chemical Name | Disodium 4-({4-[(4-aminophenyl)azo]phenyl}azo)salicylate | |
| C.I. Name | Mordant Orange 6, C.I. 26520 | [1] |
| CAS Number | 3564-27-0 | [1] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Melting Point | >300 °C | |
| Solubility in Water | 80 g/L at 80 °C | |
| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | |
| λmax | 381 nm | |
| pKa | 11.49, 11.71 (at 25 °C) |
Behavior in Acidic and Basic Solutions:
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In concentrated sulfuric acid, it appears as a red-light purple solution, which turns to a yellow-light orange upon dilution.
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In concentrated hydrochloric acid, it forms a purple solution that eventually decolorizes upon standing.
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The aqueous solution turns light brown-yellow upon the addition of concentrated hydrochloric acid.
Synthesis of Mordant Orange 6
The synthesis of Mordant Orange 6 is a two-step process involving diazotization followed by an azo coupling reaction. The manufacturing method involves the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and subsequent coupling with 2-Hydroxybenzoic acid (salicylic acid).
Experimental Protocol
Materials:
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4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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2-Hydroxybenzoic acid (salicylic acid)
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Sodium hydroxide (NaOH)
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Sodium chloride (NaCl)
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Ice
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Distilled water
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Starch-iodide paper
Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
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In a beaker, dissolve a specific molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) to the stirred solution, ensuring the temperature remains between 0-5 °C.
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After the addition of sodium nitrite, slowly add concentrated hydrochloric acid (2.5-3 molar equivalents) dropwise. The pH of the solution should become acidic.
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Continue stirring for 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Step 2: Azo Coupling with 2-Hydroxybenzoic acid (Salicylic Acid)
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In a separate beaker, dissolve one molar equivalent of 2-Hydroxybenzoic acid in a dilute aqueous solution of sodium hydroxide.
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Cool this solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline solution of salicylic acid with vigorous stirring. The temperature should be maintained below 5 °C.
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A colored precipitate of Mordant Orange 6 will begin to form. Continue stirring for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
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The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) to facilitate the coupling.
Step 3: Isolation and Purification
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After the reaction is complete, the precipitated dye is "salted out" by adding a sufficient amount of sodium chloride to the mixture to decrease its solubility in water and promote precipitation.
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The precipitate is then collected by filtration using a Buchner funnel.
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The filter cake is washed with a cold, saturated sodium chloride solution to remove unreacted starting materials and other impurities.
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The purified Mordant Orange 6 is then dried in an oven at a controlled temperature.
Caption: Synthesis workflow for Mordant Orange 6.
Applications and Biological Relevance
The primary application of Mordant Orange 6 is as a dye for various natural and synthetic fibers. Its ability to form stable complexes with metal mordants makes it particularly useful for achieving high color fastness.
From a biomedical perspective, there is currently limited specific research available on the biological activities or drug development applications of Mordant Orange 6. However, the broader class of azo compounds has been extensively studied and has shown a wide range of pharmacological activities. Some azo compounds are utilized as antibacterial, anti-inflammatory, and anticancer agents. The azo bond can be cleaved by azoreductases present in gut microbiota and the liver, leading to the formation of aromatic amines, which may have their own biological effects or toxicities.
The potential for azo dyes in biomedical applications is an active area of research, with some compounds being investigated for use in drug delivery systems, photodynamic therapy, and as diagnostic agents. Given its chemical structure, Mordant Orange 6 could theoretically be explored for such applications, but this would require dedicated toxicological and pharmacological studies.
Caption: Applications of Azo Dyes.
Conclusion
Mordant Orange 6 is a well-characterized azo dye with established applications in the textile industry. Its synthesis is a straightforward process involving classical diazo-coupling chemistry. While direct evidence for its use in drug development is lacking, the broader pharmacological relevance of the azo scaffold suggests that further investigation into the biological properties of Mordant Orange 6 and its derivatives could be a potential area for future research. This guide provides the foundational chemical knowledge necessary for such explorations.
